Triethoxy[2-(2-pyridyl)ethyl]silane
Description
Triethoxy[2-(2-pyridyl)ethyl]silane is an organosilane compound featuring a silicon center bonded to three ethoxy groups and a 2-(2-pyridyl)ethyl substituent.
Properties
CAS No. |
30382-71-9 |
|---|---|
Molecular Formula |
C13H23NO3Si |
Molecular Weight |
269.41 g/mol |
IUPAC Name |
triethoxy(2-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-10-13-9-7-8-11-14-13/h7-9,11H,4-6,10,12H2,1-3H3 |
InChI Key |
KMLVDTJUQJXRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy[2-(2-pyridyl)ethyl]silane can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-(2-pyridyl)ethylamine with triethoxysilane in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Triethoxy[2-(2-pyridyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Substitution: The ethoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Triethoxy[2-(2-pyridyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: Employed in the functionalization of biomolecules for various biological assays.
Medicine: Investigated for its potential in drug delivery systems and medical diagnostics.
Industry: Utilized in the production of advanced coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Triethoxy[2-(2-pyridyl)ethyl]silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property allows the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural analogs, focusing on substituent variations and their implications:
Functional Group Impact on Performance
Pyridyl vs. Non-Pyridyl Substituents
- This compound : The pyridine nitrogen provides lone pairs for metal coordination or hydrogen bonding, enhancing adhesion in polymer composites or catalytic applications .
- Triethoxy(ethyl)silane : Lacks aromaticity but improves interfacial bonding in coir fiber-reinforced PVC composites, increasing Young’s modulus (19.2 MPa) and fatigue life .
Alkoxy Group Variations
- Trimethoxy vs. Triethoxy : Methoxy groups hydrolyze faster than ethoxy, making trimethoxy derivatives more reactive but less stable. Trimethoxy[2-(2-pyridyl)ethyl]silane may be preferred for rapid surface modification .
Epoxy and Thienyl Substituents
- Epoxycyclohexyl Group : Enables covalent bonding with hydroxyl-rich surfaces (e.g., glass fibers) via ring-opening, enhancing mechanical strength in composites .
- Thienyl Group : Thiophene’s electron-rich structure may improve conductivity in organic semiconductors or photovoltaic materials .
Comparative Research Findings
Mechanical Performance in Composites
- Triethoxy(ethyl)silane : In coir-PVC composites, treatment with 2 wt.% fiber and triethoxy(ethyl)silane yielded a Young’s modulus of 19.2 MPa and shear modulus of 7 MPa. Fatigue life increased due to enhanced cellulose-fiber adhesion .
Hydrolytic Stability and Reactivity
- Ethoxy vs. Methoxy : Triethoxy derivatives exhibit slower hydrolysis than trimethoxy analogs, extending shelf life but requiring catalysts (e.g., acids) for activation .
Thermal and Electronic Properties
- Thienylsilane : Sulfur’s electronegativity may lower bandgap energy compared to pyridyl derivatives, beneficial for optoelectronic applications .
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